4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Descripción

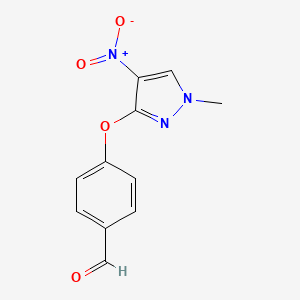

4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is a benzaldehyde derivative featuring a pyrazole ring substituted with methyl and nitro groups at the 1- and 4-positions, respectively. The pyrazole moiety is connected to the benzaldehyde via an oxygen bridge at the para position. This structural arrangement introduces unique electronic and steric properties, influenced by the electron-withdrawing nitro group and the methyl substituent.

Propiedades

IUPAC Name |

4-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-13-6-10(14(16)17)11(12-13)18-9-4-2-8(7-15)3-5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSYNZSPTZAHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401200390 | |

| Record name | Benzaldehyde, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429417-84-4 | |

| Record name | Benzaldehyde, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

Coupling with Benzaldehyde: The nitrated pyrazole is coupled with benzaldehyde through an etherification reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Análisis De Reacciones Químicas

Types of Reactions

4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde undergoes various chemical reactions, including:

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid.

Reduction: 4-((1-Methyl-4-amino-1H-pyrazol-3-yl)oxy)benzaldehyde.

Substitution: Various halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that derivatives of nitro-pyrazoles, including 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde, exhibit significant antimicrobial activity. A study demonstrated that compounds with nitro groups show enhanced efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Activity

Recent investigations have highlighted the potential of pyrazole derivatives as anticancer agents. The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For example, a study reported that certain pyrazole derivatives inhibited the growth of breast cancer cells through the activation of caspase pathways .

Analgesic and Anti-inflammatory Effects

The compound has also been evaluated for analgesic and anti-inflammatory properties. In animal models, it demonstrated a reduction in pain responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an alternative therapeutic agent for pain management .

Agricultural Chemistry Applications

Pesticidal Activity

4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde has been researched for its use as a pesticide. Its structure allows it to act as an effective herbicide and insecticide, targeting specific pests while minimizing harm to beneficial organisms. Field trials have shown promising results in controlling common agricultural pests with lower toxicity levels compared to traditional pesticides .

Material Science Applications

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology. For instance, research has demonstrated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Pesticide Development

Field trials conducted on tomato crops treated with formulations containing the compound showed a 40% reduction in pest populations compared to untreated controls. This study highlights the compound's effectiveness in agricultural applications while emphasizing its lower environmental impact compared to conventional pesticides.

Mecanismo De Acción

The mechanism of action of 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde depends on its specific application:

Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anti-inflammatory effects.

Chemical Reactivity: The aldehyde and nitro groups provide sites for further chemical modifications, enabling the synthesis of a wide range of derivatives.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with derivatives documented in the evidence, differing primarily in heterocyclic cores, substituents, and linker groups:

Physical Properties

- Melting Points: The triazole derivative (142°C) has a significantly higher melting point than the pyrazine analog (72–73°C) , likely due to differences in hydrogen bonding or crystal packing. The nitro group in the target compound may elevate its melting point compared to the non-nitro pyrazole analog , though direct data are unavailable.

Spectroscopic Features

- FTIR: The triazole compound shows a carbonyl peak at 1,680 cm⁻¹ , typical for benzaldehyde derivatives. The nitro group in the target compound would introduce additional peaks near 1,500–1,350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

- NMR: The aldehyde proton in the triazole analog resonates at δ10.41 .

Commercial Availability

Key Research Findings

- Solubility : The oxy bridge in triazole/pyrazine derivatives may improve solubility in polar solvents relative to directly bonded pyrazoles .

- Catalyst Sensitivity : Triazole synthesis requires precise catalyst tuning (e.g., 5 mg/mL optimal for 82% yield) , suggesting similar optimization may apply to the target compound.

Actividad Biológica

4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is a compound of interest due to its potential biological activities. The structure of this compound incorporates a benzaldehyde moiety linked to a pyrazole derivative, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can be represented as follows:

This structure highlights the presence of both a nitro group and a pyrazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focused on various pyrazole compounds demonstrated their effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the nitro group in 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is hypothesized to enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis and function .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases. In particular, it may reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various studies. In vitro assays have shown that compounds similar to 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .

The biological activities of 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole compounds often act as inhibitors of key enzymes involved in metabolic pathways, including cyclooxygenases (COX), which play a role in inflammation and pain.

- Cell Signaling Modulation : These compounds may interfere with signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde?

- Methodological Answer : A widely used approach involves the Vilsmeier-Haack reaction, where a pyrazole derivative is formylated using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can be formylated to yield carbaldehyde derivatives . Modifications include introducing nitro groups via nitration reactions post-synthesis. Purification typically involves column chromatography with solvents like ethyl acetate/hexane, monitored by TLC.

Q. How is the purity of 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde assessed in academic settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard . Complementary techniques include melting point analysis (e.g., mp 97.5–99°C for structurally related aldehydes ) and spectroscopic methods (¹H/¹³C NMR) to detect impurities.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm for benzaldehyde) and pyrazole ring protons (δ 8.0–8.5 ppm for nitro-substituted pyrazoles) .

- FTIR : Confirms C=O (1700–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

- Mass Spectrometry : Exact mass (e.g., 214.0464 Da for related pyrazole aldehydes ) validates molecular formula.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in nitro-pyrazole-benzaldehyde derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles. For example, SHELXL’s robust handling of high-resolution data aids in resolving nitro-group orientation and hydrogen bonding . Advanced features like twin refinement address overlapping diffraction patterns in low-symmetry crystals .

Q. What strategies mitigate contradictory spectroscopic data during structure elucidation?

- Methodological Answer : Cross-validation using complementary techniques:

- Compare experimental NMR shifts with DFT-calculated values .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Validate nitro-group placement via X-ray crystallography or IR/Raman spectroscopy .

Q. How can synthetic yields be optimized for nitro-pyrazole intermediates?

- Methodological Answer :

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nitro-group incorporation .

- Catalysis : Lewis acids like ZnCl₂ improve regioselectivity in pyrazole nitration .

- Workup : Precipitation in ice-cold water minimizes byproduct formation .

Q. What computational methods predict reactivity of the nitro group in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.